molecular formula C14H22N2 B7931672 Benzyl-isopropyl-pyrrolidin-3-yl-amine

Benzyl-isopropyl-pyrrolidin-3-yl-amine

Cat. No.: B7931672
M. Wt: 218.34 g/mol
InChI Key: CPSVIPMHUOWCOQ-UHFFFAOYSA-N
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Description

Benzyl-isopropyl-pyrrolidin-3-yl-amine is a chemical compound that features a pyrrolidine ring substituted with benzyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-isopropyl-pyrrolidin-3-yl-amine typically involves the reaction of pyrrolidine with benzyl chloride and isopropylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or isopropyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or neutral conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl-isopropyl-pyrrolidin-3-yl-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl and isopropyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-benzylpyrrolidine: Similar structure but lacks the isopropyl group.

    N-isopropylpyrrolidine: Similar structure but lacks the benzyl group.

    N-benzyl-N-methylpyrrolidine: Contains a methyl group instead of an isopropyl group.

Uniqueness: Benzyl-isopropyl-pyrrolidin-3-yl-amine is unique due to the presence of both benzyl and isopropyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSVIPMHUOWCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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